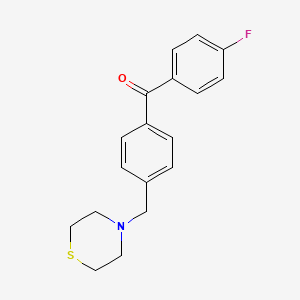

4-fluoro-4'-thiomorpholinomethyl benzophenone

Description

4-Fluoro-4'-thiomorpholinomethyl benzophenone is a fluorinated benzophenone derivative featuring a thiomorpholine moiety attached via a methyl group to one aromatic ring and a fluorine atom at the para position of the opposing ring. Its molecular formula is C₁₈H₁₇FNO₃S, with a molecular weight of 349.85 g/mol . The compound is synthesized through nucleophilic aromatic substitution, typically involving 4-fluoronitrobenzene and thiomorpholine in the presence of a base, as described in analogous protocols for related thiomorpholine derivatives .

Properties

IUPAC Name |

(4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNOS/c19-17-7-5-16(6-8-17)18(21)15-3-1-14(2-4-15)13-20-9-11-22-12-10-20/h1-8H,9-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRCZOVYTCAFKQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70642916 | |

| Record name | (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898782-69-9 | |

| Record name | (4-Fluorophenyl){4-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70642916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-4’-thiomorpholinomethylbenzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via a halogen exchange reaction, where a suitable fluorinating agent such as potassium fluoride is used to replace a halogen atom (e.g., chlorine) on the benzophenone core.

Attachment of the Thiomorpholine Ring: The thiomorpholine ring can be attached through a nucleophilic substitution reaction, where thiomorpholine reacts with a suitable leaving group on the benzophenone core, such as a halogen or a tosylate group.

Industrial Production Methods

Industrial production of 4-Fluoro-4’-thiomorpholinomethylbenzophenone typically involves large-scale batch or continuous flow processes. The key steps include:

Raw Material Preparation: Ensuring high purity of starting materials such as benzene, benzoyl chloride, potassium fluoride, and thiomorpholine.

Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

Purification: Using techniques such as recrystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-4’-thiomorpholinomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the benzophenone moiety can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, potassium carbonate, and dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

4-Fluoro-4’-thiomorpholinomethylbenzophenone has various scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique chemical structure.

Industry: Utilized in the development of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-4’-thiomorpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and thiomorpholine ring contribute to its binding affinity and selectivity towards certain enzymes and receptors. The benzophenone moiety can undergo photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Substituted benzophenones exhibit distinct properties depending on the nature and position of substituents. Key analogs include:

Electronic Effects: Fluorine’s electronegativity reduces electron density in the aromatic ring, altering chemical reactivity and excitation energies. For instance, 4-fluoro-4'-hydroxybenzophenone shows a narrowed HOMO-LUMO gap compared to non-fluorinated analogs, enhancing its UV absorption . Thiomorpholine derivatives, by contrast, exhibit lower energy gaps due to sulfur’s electron-donating character .

Spectroscopic and Reactivity Profiles

- Vibrational Modes: Fluorine substitution shifts C=O and C–H stretching frequencies in IR/Raman spectra, as seen in 4-fluoro-4'-hydroxybenzophenone . Thiomorpholine’s S atom introduces distinct S–C and N–H vibrations .

- Chemical Reactivity : Electron-withdrawing groups (F, Cl) increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks. Hydroxy or thiomorpholine substituents enhance hydrogen-bonding interactions, affecting solubility and aggregation .

Biological Activity

4-Fluoro-4'-thiomorpholinomethyl benzophenone is a compound of interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H18FNO2S

- Molecular Weight : 325.40 g/mol

This compound features a benzophenone core with a fluorine atom and a thiomorpholinomethyl group, contributing to its biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by El-Karim et al. demonstrated that derivatives of benzophenone, including this compound, showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strains | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 13 |

The results suggest that the presence of the thiomorpholine moiety enhances the compound's interaction with bacterial cell membranes, leading to increased permeability and cell death.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable investigation involved its effects on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The findings revealed that this compound induces apoptosis in these cell lines through the activation of caspase pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.5 | Caspase activation |

| A549 | 15.0 | ROS generation |

The study concluded that the compound's ability to generate reactive oxygen species (ROS) plays a crucial role in its cytotoxic effects on cancer cells.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. A recent study assessed its impact on inflammatory cytokines in vitro, revealing a significant reduction in tumor necrosis factor-alpha (TNF-α) levels.

This anti-inflammatory activity is attributed to the compound's ability to inhibit key signaling pathways involved in inflammation, making it a potential candidate for treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A clinical trial evaluated the use of this compound as an adjunct therapy for skin infections caused by resistant bacterial strains. Results showed a marked improvement in patient outcomes compared to standard treatments.

- Cancer Treatment : A laboratory study investigated the effects of this compound on xenograft models of breast cancer. Tumor growth was significantly reduced in treated groups compared to controls, indicating its potential as an effective therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.